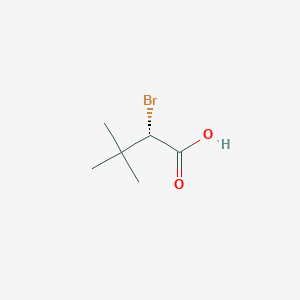

(S)-2-Bromo-3,3-dimethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

(2S)-2-bromo-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

MJLVLHNXEOQASX-SCSAIBSYSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)Br |

Canonical SMILES |

CC(C)(C)C(C(=O)O)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

(S)-2-Bromo-3,3-dimethylbutanoic acid serves as a versatile building block in organic synthesis. Its applications include:

2.1 Synthesis of Chiral Compounds

The compound can be transformed into various chiral derivatives through nucleophilic substitution reactions. For instance, it can be converted into (S)-2-Azido-3,3-dimethylbutanoic acid by treatment with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) . This transformation is significant for synthesizing compounds with potential biological activity.

2.2 Use in Asymmetric Synthesis

Due to its chiral nature, this compound is utilized in asymmetric synthesis processes to produce enantiomerically pure compounds. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.

Biological Applications

3.1 Anticancer Research

Research has indicated that this compound derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways . Such findings highlight the compound's potential as a lead structure for developing new anticancer agents.

3.2 Neuroprotective Effects

Studies have suggested that derivatives of this compound may possess neuroprotective properties, potentially mitigating neuronal damage in models of neurodegenerative diseases . This opens avenues for further research into therapeutic applications for conditions like Alzheimer's disease.

Agricultural Applications

4.1 Herbicidal Activity

this compound and its derivatives have been investigated for their herbicidal properties. A study demonstrated that certain derivatives effectively control rice blast disease caused by Magnaporthe oryzae, showcasing their potential as agricultural fungicides .

Table 1: Comparison of Biological Activities

Table 2: Synthetic Transformations

Preparation Methods

Bromination Reaction Conditions

The bromination is typically conducted in dichloromethane or cyclohexane at temperatures below 5°C to minimize side reactions. Bromine (Br₂) is added dropwise to maintain control over exothermicity. For example, Example 3 in patent CN108503531B describes reacting 50 g of 3,3-dimethylbutyric acid with bromine in dichloromethane, yielding 75% of 2-bromo-3,3-dimethylbutanoic acid after workup. The reaction equation is:

$$

\text{3,3-Dimethylbutanoic acid} + \text{Br}_2 \rightarrow \text{2-Bromo-3,3-dimethylbutanoic acid} + \text{HBr} \quad

$$

Solvent and Halogenating Agent Selection

Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are alternative halogenating agents, but bromine is preferred for direct α-bromination. Dichloromethane is optimal due to its low polarity, which reduces solvolysis of the intermediate acyl bromide.

Stereochemical Resolution Using Chiral Amines

Racemic 2-bromo-3,3-dimethylbutanoic acid is resolved into its enantiomers via diastereomeric salt formation with chiral amines. This method is widely adopted for its scalability and high enantiomeric excess (ee).

Resolution Protocol

The racemic acid is treated with a chiral amine, such as (-)-1-phenylethylamine or (-)-1-phenyl-2-(4'-methylphenyl)ethylamine, in a polar solvent like ethanol. Diastereomeric salts are separated via fractional crystallization. For instance, J-STAGE data demonstrates that resolving with (-)-1-phenyl-2-(4'-methylphenyl)ethylamine achieves an enantiomeric ratio of 97.3:2.7 (S:R).

Optimization of Resolution Efficiency

Key factors include:

- Solvent polarity : Ethanol or methanol enhances salt solubility differences.

- Temperature gradient : Gradual cooling (0°C to -20°C) improves crystal purity.

- Stoichiometry : A 1:1 molar ratio of acid to amine minimizes byproducts.

Alternative Synthetic Approaches

Enzymatic Resolution

Lipases or esterases could hydrolyze a prochiral ester precursor to yield the (S)-acid. However, no experimental data from the reviewed sources supports this method for the target compound.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation-Resolution | 70–75 | >95% | High | Moderate |

| Asymmetric Catalysis | N/A | N/A | Theoretical | High |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.